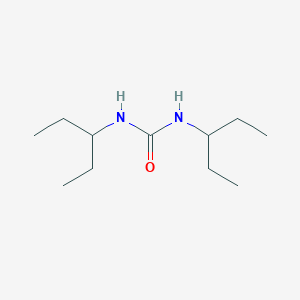

N,N'-bis(1-ethylpropyl)urea

Description

N,N'-bis(1-ethylpropyl)urea is a symmetrically substituted urea derivative characterized by two branched alkyl groups (1-ethylpropyl) attached to the nitrogen atoms of the urea core. This structural motif confers unique solubility and steric properties, making it valuable in materials science and coordination chemistry. Notably, it serves as a precursor or substituent in perylene diimide (PDI) derivatives, such as N,N'-bis(1-ethylpropyl)-perylene-3,4:9,10-bis(dicarboximide) (EP-PDI), which are critical in organic photovoltaics (OPVs) and Langmuir-Blodgett films . Its branched alkyl chains enhance solubility in organic solvents like chloroform, facilitating processing in thin-film devices .

Properties

CAS No. |

823235-98-9 |

|---|---|

Molecular Formula |

C11H24N2O |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1,3-di(pentan-3-yl)urea |

InChI |

InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14) |

InChI Key |

OAWZCSXMZJOOJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(=O)NC(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-ethylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve mixing the amine with potassium isocyanate in water, followed by filtration or extraction to isolate the product .

Industrial Production Methods

Industrial production of N,N’-bis(1-ethylpropyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of halogenated ureas.

Scientific Research Applications

N,N’-bis(1-ethylpropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent-Driven Property Variations

The table below compares N,N'-bis(1-ethylpropyl)urea with other urea derivatives based on substituent groups, applications, and key properties:

Key Observations:

- Solubility: Branched alkyl chains in N,N'-bis(1-ethylpropyl)urea improve solubility in nonpolar solvents compared to aromatic derivatives like N,N'-bis[4-(1-methylethyl)phenyl]urea, which exhibit stronger π-π interactions .

- Electronic Properties : When incorporated into PDIs, the ethylpropyl groups in EP-PDI reduce aggregation, enhancing charge transport in OPVs. In contrast, unsubstituted PDIs suffer from poor solubility and device efficiency .

- Synthetic Complexity : Functionalization of N,N'-bis(1-ethylpropyl)urea into isocyanide derivatives (e.g., CN-PDI ) requires multi-step nitration, reduction, and dehydration, reflecting higher reactivity compared to simpler ureas like N,N'-Methylenebis(urea) .

Functional Derivatives in Materials Science

Perylene Diimide (PDI) Derivatives

- EP-PDI : Exhibits strong absorption in the visible spectrum (λmax ≈ 500 nm) and fluorescence quantum yields >80%, critical for light-harvesting in OPVs. Ternary blends with PTB7 and PC71BM achieve indoor photovoltaic efficiencies of 12–15% .

- CN-PDI : The isocyanide derivative forms stable Langmuir films with tunable molecular orientation, enabling precise control over optoelectronic properties in thin-film devices .

Comparison with Non-Urea PDIs

PDIs with non-urea substituents (e.g., alkyl or aryl groups) typically show lower thermal stability and fluorescence efficiency due to weaker electron-donating effects compared to urea-linked derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.